molecular formula C15H19N3OS2 B5284206 3,3-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide

3,3-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No.: B5284206
M. Wt: 321.5 g/mol
InChI Key: YBYUDENCGRBYTL-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable phenylsulfanyl halide reacts with the thiadiazole intermediate.

    Attachment of the Butanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 3,3-dimethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the phenylsulfanyl group, potentially yielding thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiadiazole ring or the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

3,3-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiadiazole derivatives.

    Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylsulfanyl group may also play a role in modulating the compound’s biological activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Phenylsulfanyl Compounds: Compounds containing the phenylsulfanyl group also show comparable chemical reactivity and biological properties.

Uniqueness

3,3-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to the combination of the thiadiazole ring, phenylsulfanyl group, and butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,3-dimethyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-15(2,3)9-12(19)16-14-18-17-13(21-14)10-20-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYUDENCGRBYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN=C(S1)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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